alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
CAS No.: 153088-71-2
Cat. No.: VC21102788
Molecular Formula: C21H36NNaO18S
Molecular Weight: 609.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153088-71-2 |
|---|---|
| Molecular Formula | C21H36NNaO18S |
| Molecular Weight | 609.6 g/mol |
| IUPAC Name | [(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
| Standard InChI | InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 |
| Standard InChI Key | ABZKLZZRLAPTDK-JGMUFZQJSA-N |
| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O |
Introduction
The compound alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is a complex oligosaccharide composed of three monosaccharide units:
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alpha-L-fucose (Fucp) linked at position 1 to 4 of the next sugar,
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beta-D-galactose-3-sulfate (Galp3S) attached via a 1->3 glycosidic bond, and
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beta-D-N-acetylglucosamine (GlcpNAc) as the reducing sugar.
This structure is a sulfated trisaccharide with potential biological significance due to its specific glycosidic linkages and sulfate group. Sulfated oligosaccharides often play roles in cellular communication, immune responses, and pathogen recognition.
Structural Composition
| Monosaccharide | Linkage | Modification |
|---|---|---|
| alpha-L-Fucose | (1->4) to Galp3S | None |
| beta-D-Galactose | (1->3) to GlcpNAc | Sulfated at position 3 |
| beta-D-Glucosamine | Reducing end | Acetylated |
The sulfate group on the galactose residue introduces an additional layer of complexity, influencing the compound's solubility, charge, and interaction with biological molecules.
Biological Relevance
Oligosaccharides with similar structures are frequently found in glycoproteins and glycolipids, where they contribute to:
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Cellular Recognition: Sulfated oligosaccharides are recognized by specific lectins, such as selectins, which mediate cell-cell adhesion in processes like inflammation.
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Pathogen Interaction: Many pathogens exploit such structures for host cell attachment. For example, Helicobacter pylori binds to fucosylated glycans in gastric mucosa.
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Immune Modulation: Sulfation patterns can influence immune responses by interacting with cytokines or chemokines.
Synthetic Pathways
The synthesis of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc involves:
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Sequential Glycosylation: Starting with GlcpNAc as the reducing sugar, Galp3S is attached via a beta-(1->3) linkage.
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Sulfation: The galactose unit is selectively sulfated at position 3 using chemical or enzymatic methods.
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Fucosylation: Finally, alpha-L-fucose is added via an alpha-(1->4) glycosidic bond.
The process requires precise control of protecting groups and stereochemistry to ensure correct linkage formation.
Analytical Techniques
To confirm the structure and purity of this compound, several analytical methods are employed:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on glycosidic linkages and monosaccharide configurations.
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Mass Spectrometry (MS): Confirms molecular weight and detects sulfation patterns.
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High-Performance Liquid Chromatography (HPLC): Separates and quantifies the compound in mixtures.
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Infrared Spectroscopy (IR): Identifies functional groups like sulfate esters.
Potential Applications
The unique structure of this compound makes it relevant for various applications:
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Pharmaceuticals: As a potential anti-inflammatory or anti-microbial agent due to its sulfated structure.
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Diagnostics: Used as a biomarker for diseases involving altered glycosylation patterns.
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Biotechnology: Studied for its role in glycan-protein interactions in therapeutic development.
Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Biological Role |
|---|---|---|
| alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-D-Glcp | Lacks sulfate group | Found in human milk oligosaccharides |
| beta-D-Galp-(1->4)-[alpha-L-Fucp-(1->3)]-D-Glcp6S | Sulfate at glucose instead of galactose | Involved in immune modulation |
| alpha-D-GalpNAc-(1->3)-[alpha-L-Fucp-(1->2)]... | Contains additional N-acetylgalactosamine | Found in mucins and associated with cancers |
Challenges in Research
Studying compounds like this involves several challenges:
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Synthetic Complexity: The need for regioselective sulfation and stereospecific glycosylation increases synthetic difficulty.
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Biological Validation: Functional studies require advanced models to mimic physiological conditions.
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Analytical Sensitivity: Detecting low-abundance glycans in biological samples demands highly sensitive techniques.
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